molecular formula C15H15FN4O2S B2985327 Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-34-8

Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2985327
CAS No.: 941947-34-8
M. Wt: 334.37
InChI Key: GDMIQMHMEPUCJV-UHFFFAOYSA-N
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Description

Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (molecular formula: C₁₄H₁₃FN₄O₂S) is a triazolopyrimidine derivative characterized by a 4-fluorophenyl substituent at position 7, a methyl group at position 5, a methylthio group at position 2, and a methyl ester at position 5. Its molecular weight is 288.28 g/mol, and it exhibits a predicted density of 1.25–1.35 g/cm³ . The compound's structure combines electron-withdrawing (fluorine) and electron-donating (methylthio) groups, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 7-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-8-11(13(21)22-2)12(9-4-6-10(16)7-5-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMIQMHMEPUCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as compound 1) is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antiviral, anticancer, and anti-inflammatory agent. This article delves into the biological activity of compound 1, supported by relevant data tables and case studies.

The chemical structure and properties of compound 1 are summarized in the table below:

PropertyValue
Common Name This compound
CAS Number 941947-34-8
Molecular Formula C₁₅H₁₅FN₄O₂S
Molecular Weight 334.4 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Antiviral Activity

Research has highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives. Specifically, compound 1 has been evaluated for its ability to inhibit influenza virus replication. In a study focusing on the inhibition of the PA-PB1 interaction critical for viral replication, derivatives of triazolo[1,5-a]pyrimidines demonstrated significant activity. The IC50 values for some compounds in this class indicate their effectiveness at non-toxic concentrations against influenza virus strains .

Anticancer Activity

The anticancer properties of compound 1 have also been explored. A study reported that similar triazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with modifications on the triazole ring showed potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to its antiviral and anticancer effects, compound 1 has been investigated for anti-inflammatory properties. Triazolo-pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, making them candidates for further development as anti-inflammatory agents .

Case Study 1: Antiviral Efficacy

In a recent study examining a series of triazolo[1,5-a]pyrimidines, compound 1 was included in a screening against various influenza strains. The results indicated that it significantly reduced viral load in treated cells compared to controls. The study emphasized the potential for developing these compounds into therapeutic agents for viral infections .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on several derivatives of triazolo-pyrimidines including compound 1 against human cancer cell lines. The findings showed that modifications at specific positions on the pyrimidine ring enhanced cytotoxicity, with some compounds exhibiting IC50 values below 10 µM against MCF-7 cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The triazolopyrimidine core is highly modular, with substitutions at positions 2, 5, 6, and 7 dictating physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 7-(4-Fluorophenyl), 5-methyl, 2-(methylthio), 6-(methyl carboxylate) 288.28 Fluorine enhances electronegativity; methylthio may improve lipophilicity.
Ethyl 7-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-Chlorobenzyloxyphenyl), 2-(2-fluorobenzylsulfanyl) ~525.0 (estimated) Bulky substituents increase steric hindrance; halogenated groups may enhance bioactivity.
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 7-(4-Methoxyphenyl), 5-(4-methylphenyl) 318.37 Electron-donating methoxy and methyl groups improve solubility; no thioether or ester groups.
Ethyl 5-Methyl-7-(4-Morpholinophenyl)-4,7-Dihydrotetrazolo[1,5-a]pyrimidine-6-Carboxylate 7-(4-Morpholinophenyl), tetrazolo core (vs. triazolo) ~385.0 (estimated) Morpholine enhances water solubility; tetrazolo core alters ring strain and reactivity.
5-Methyl-2-Methylthio-6-Nitro-7-Phenyl-4,7-Dihydro-1,2,4-Triazolo[1,5-a]Pyrimidine 6-Nitro, 7-phenyl ~303.3 (estimated) Nitro group increases electrophilicity; phenyl at position 7 provides aromatic stacking potential.

Key Research Findings

Steric Considerations : Bulky substituents (e.g., 4-chlorobenzyloxy) reduce metabolic degradation but may limit target engagement .

Thioether vs. Ether Groups : Methylthio at position 2 improves oxidative stability relative to ethers, as seen in comparative stability studies .

Q & A

Q. What are efficient synthetic routes for preparing this compound, and how can solvent systems influence reaction outcomes?

The compound can be synthesized via cyclocondensation reactions using catalysts like TMDP (tetramethylenediamine piperazine) in ethanol/water solvent mixtures. Ethanol/water (1:1 v/v) enhances reaction homogeneity and reduces hazardous waste . However, TMDP’s high toxicity necessitates strict safety protocols (e.g., fume hood use, PPE) and alternative catalysts (e.g., piperidine derivatives) where regulatory restrictions apply .

Q. How can researchers confirm the stereochemical integrity of the 4,7-dihydro-pyrimidine core?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for analogous triazolo[1,5-a]pyrimidine derivatives . Complementary techniques include 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assess diastereotopic protons and carbon environments, with chemical shifts typically observed at δ 4.5–5.5 ppm (pyrimidine H) and δ 160–170 ppm (carboxylate C=O) .

Q. What analytical methods are critical for assessing purity and structural fidelity?

  • HPLC-MS : Monitors reaction progress and detects byproducts.
  • Elemental Analysis : Validates C, H, N, S composition (e.g., expected %C: ~55–60%).
  • TLC (Silica G/UV 254) : Rf values in ethyl acetate/hexane (3:7) help track intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in triazolo-pyrimidine cyclization. For example, solvent polarity effects on activation energy can guide ethanol/water ratio optimization. Machine learning models trained on reaction databases (e.g., Reaxys) further narrow experimental parameters, reducing trial-and-error .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer assays may arise from impurities or solvent residues. Mitigation steps:

  • Dosage standardization : Use ≥95% purity (HPLC-verified) and DMSO stock solutions filtered through 0.22 µm membranes.
  • Control experiments : Include structurally similar analogs (e.g., ethyl 7-(4-bromophenyl) derivatives) to isolate substituent effects .

Q. How do substituent modifications (e.g., 4-fluorophenyl vs. 4-chlorophenyl) impact reactivity and bioactivity?

Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the pyrimidine C6 position, accelerating nucleophilic attacks in subsequent derivatization. Bioactivity comparisons require SAR studies:

  • In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with MIC values tracked.
  • Molecular docking : Map interactions with target enzymes (e.g., E. coli dihydrofolate reductase) to explain potency variations .

Q. What advanced characterization techniques address challenges in crystallizing this compound?

  • SC-XRD (Single-Crystal X-ray Diffraction) : Slow evaporation from DMF/EtOH at 4°C yields diffraction-quality crystals.
  • PXRD (Powder X-ray Diffraction) : Compares experimental and simulated patterns to confirm phase purity if single crystals fail .

Methodological Considerations

Q. How to troubleshoot low yields in the final cyclization step?

  • Catalyst screening : Replace TMDP with less toxic alternatives (e.g., DBU) if yields drop below 40%.
  • Temperature control : Maintain 80–100°C to prevent premature intermediate precipitation.
  • Microwave-assisted synthesis : Reduces reaction time from 10 hours to 1–2 hours while improving yield by 15–20% .

Q. What safety protocols are essential for handling methylthio (-SCH3) and fluorophenyl groups?

  • Ventilation : Use explosion-proof fume hoods due to volatile sulfur byproducts.
  • Waste disposal : Quench reaction residues with 10% NaHCO3 before discarding.
  • PPE : Acid-resistant gloves and face shields to prevent dermal exposure .

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